
Phenprocoumon
Übersicht
Beschreibung
Phenprocoumon is a long-acting vitamin K antagonist (VKA) widely used in Germany and other European countries for the prevention and treatment of thromboembolic disorders. It inhibits the regeneration of vitamin K epoxide, thereby reducing the synthesis of active clotting factors (II, VII, IX, X) . Key characteristics include:
- Pharmacokinetics: Long half-life (~5–6 days), enabling stable anticoagulation with once-daily dosing .
- Interindividual Variability: Pronounced variability in dose requirements due to genetic (e.g., VKORC1 polymorphisms) and clinical factors (age, BMI) .
- Clinical Use: Preferred over warfarin in Germany for its longer half-life and better time in therapeutic range (TTR) .
Vorbereitungsmethoden
Phenprocoumon wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Cumarinderivate beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Kondensation von 4-Hydroxycumarin mit 1-Phenylpropan-1-on unter basischen Bedingungen, um this compound zu bilden . Die Reaktionsbedingungen umfassen die Verwendung einer Base wie Natriumhydroxid oder Kaliumhydroxid, und die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, werden aber für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Phenprocoumon unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und reduzierte Derivate von this compound . So kann beispielsweise die Oxidation von this compound hydroxylierte Metaboliten ergeben, während die Reduktion reduzierte Metaboliten erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen von Vitamin-K-Antagonisten zu untersuchen . In Biologie und Medizin wird this compound ausgiebig auf seine Antikoagulationseigenschaften und seine Rolle in der Prävention von thromboembolischen Erkrankungen untersucht . Es wird auch in der klinischen Forschung eingesetzt, um die Wirksamkeit und Sicherheit von Antikoagulanzien zu bewerten . Darüber hinaus wird this compound in der pharmazeutischen Industrie zur Entwicklung neuer Antikoagulanzien eingesetzt .
Wirkmechanismus
This compound übt seine antikoagulierenden Wirkungen aus, indem es die Vitamin-K-Reduktase hemmt, ein Enzym, das für die Umwandlung von Vitamin K in seine aktive Form (Vitamin KH2) verantwortlich ist . Diese Hemmung führt zu einer Erschöpfung des aktiven Vitamin K, das für die Carboxylierung von Glutamatresten in den Gerinnungsfaktoren II, VII, IX und X essentiell ist . Dadurch wird die Synthese dieser Gerinnungsfaktoren beeinträchtigt, wodurch die Bildung von Blutgerinnseln verhindert wird . Die molekularen Ziele von this compound umfassen den Vitamin-K-Epoxidreduktase-Komplex und die Gerinnungsfaktoren selbst .
Wissenschaftliche Forschungsanwendungen
Phenprocoumon has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of vitamin K antagonists . In biology and medicine, this compound is extensively studied for its anticoagulant properties and its role in preventing thromboembolic disorders . It is also used in clinical research to evaluate the efficacy and safety of anticoagulant therapies . Additionally, this compound is used in the pharmaceutical industry for the development of new anticoagulant drugs .
Wirkmechanismus
Phenprocoumon exerts its anticoagulant effects by inhibiting vitamin K reductase, an enzyme responsible for converting vitamin K to its active form (vitamin KH2) . This inhibition leads to a depletion of active vitamin K, which is essential for the carboxylation of glutamate residues in coagulation factors II, VII, IX, and X . As a result, the synthesis of these coagulation factors is impaired, preventing blood clot formation . The molecular targets of this compound include the vitamin K epoxide reductase complex and the coagulation factors themselves .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Vitamin K Antagonists (VKAs)
Phenprocoumon vs. Warfarin
Parameter | This compound | Warfarin |
---|---|---|
Half-Life | 5–6 days | 20–60 hours |
Dose Equivalence | 3 mg ≈ 5 mg warfarin | — |
Genetic Influence | VKORC1 (38% variability) | VKORC1 + CYP2C9 (major role) |
TTR in Real-World | Higher (Germany-specific) | Lower (global studies) |
Bleeding Risk | Lower in stable dosing | Higher in short-term use |
- Key Findings :
- This compound’s longer half-life reduces dosing frequency and stabilizes INR, particularly in patients with comorbidities .
- Unlike warfarin, CYP2C9 polymorphisms have minimal impact on this compound metabolism, simplifying dose prediction .
- Warfarin is preferred in high-bleeding-risk patients due to shorter half-life and easier reversal .
This compound vs. Acenocoumarol
- Acenocoumarol has a shorter half-life (~8–12 hours) and greater reliance on CYP2C9 metabolism, leading to higher variability .
- This compound’s stability makes it preferable for long-term therapy, whereas acenocoumarol is used in rapid INR adjustment .
Comparison with Direct Oral Anticoagulants (DOACs)
Clinical Outcomes in Atrial Fibrillation
- Key Studies :
- A 2022 real-world study (n=61,205) found DOACs (apixaban, dabigatran) reduced stroke/SE risk by 23–26% and bleeding risk by 36–42% compared to this compound .
- Conversely, a 2023 German study reported comparable effectiveness between this compound and standard-dose DOACs, except for major bleeding favoring DOACs .
- Low-dose DOACs showed inferior efficacy to this compound, with higher thromboembolic events and mortality .
Pharmacokinetic and Practical Considerations
- Reversibility : DOACs have specific reversal agents (e.g., idarucizumab for dabigatran), while this compound requires vitamin K or fresh frozen plasma .
- Drug Interactions : this compound interacts with CYP2C9 inhibitors (e.g., amiodarone), whereas DOACs have fewer interactions but are affected by P-gp inhibitors .
Comparison with Antiplatelet Agents
- Acetylsalicylic Acid (ASA) : In a 1980 trial, ASA reduced coronary deaths by 42–46% compared to this compound in post-MI patients, highlighting its role in secondary prevention .
Biologische Aktivität
Phenprocoumon is a widely used oral anticoagulant belonging to the coumarin class, primarily utilized in the prevention and treatment of thromboembolic disorders. Its biological activity is primarily characterized by its mechanism of action, pharmacokinetics, interactions, and clinical implications.
This compound functions as a vitamin K antagonist . It inhibits vitamin K epoxide reductase, which is crucial for the regeneration of vitamin K. This inhibition leads to a reduced synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, consequently decreasing thrombin generation and clot formation. The pharmacodynamics of this compound result in a prolonged prothrombin time (PT) and international normalized ratio (INR), which are essential for monitoring anticoagulation therapy .
Pharmacokinetics
- Absorption : this compound is nearly completely absorbed following oral administration.
- Bioavailability : Approximately 100%.
- Protein Binding : High, around 99%, which can influence its interactions with other drugs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (especially CYP2C9) into inactive metabolites.
- Half-life : Ranges from 5 to 6 days, allowing for once-daily dosing in most cases .
Comparative Studies
Recent studies have compared this compound with direct oral anticoagulants (DOACs). In a cohort study involving catheter ablation for atrial fibrillation (AF), patients on DOACs exhibited a lower risk of thromboembolic events compared to those on this compound (1.2% vs. 2.2%) during hospitalization . Similarly, another study showed that this compound had comparable effectiveness to standard-dose DOACs regarding thromboembolic events and major bleeding outcomes, although it presented a higher risk of bleeding compared to some DOACs like apixaban .
Case Studies on Bleeding Risks
A significant concern with this compound therapy is the risk of bleeding. A case-control study identified 2,553 cases of first bleeding requiring hospitalization among 246,220 patients treated with this compound, yielding an incidence rate of 2.79 hospitalizations per 100 patient-years. The most common type of bleeding was gastrointestinal .
Adverse Effects and Drug Interactions
This compound's high protein binding capacity can lead to significant drug interactions. Medications that displace this compound from protein binding sites can increase its anticoagulant effect, necessitating careful monitoring of INR levels .
Common Drug Interactions:
- Antibiotics : Certain antibiotics can affect the metabolism of this compound, leading to increased INR.
- Antiplatelet agents : Concurrent use may heighten bleeding risks.
- Herbal supplements : St. John's Wort and others may significantly alter this compound levels through P-glycoprotein interactions .
Summary Table of Key Data
Parameter | Details |
---|---|
Mechanism | Vitamin K antagonist |
Bioavailability | ~100% |
Protein Binding | ~99% |
Metabolism | CYP2C9 (major pathway) |
Half-life | 5-6 days |
Common Adverse Effects | Bleeding, gastrointestinal issues |
Key Interactions | Antibiotics, antiplatelets, herbs |
Q & A
Basic Question: What experimental frameworks are recommended for studying Phenprocoumon's anticoagulant mechanism in preclinical models?
Methodological Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies. For example:
- Population: Rodent models with induced thrombosis.
- Intervention: this compound administration at varying doses.
- Comparison: Warfarin or other vitamin K antagonists.
- Outcome: Thrombosis inhibition efficacy, INR stability, bleeding risk.
- Time: Longitudinal monitoring over 4–8 weeks.
Employ in vitro assays (e.g., thrombin generation tests) to quantify coagulation parameters. Validate findings with LC-MS/MS for plasma this compound concentration .
Advanced Question: How do genetic polymorphisms (e.g., VKORC1, CYP2C9) influence this compound dosing variability in clinical cohorts?
Methodological Answer:
Conduct pharmacogenetic cohort studies using:
- Genotyping: PCR-based methods for VKORC1 c.-1639G>A and CYP2C9 variants (e.g., *2, *3 alleles).
- Regression Modeling: Multiple linear regression to quantify genetic/non-genetic predictors (e.g., age, BMI).
Example: VKORC1 c.-1639AA genotype reduces this compound dose requirements by 48.6% compared to GG carriers. CYP2C9 variant alleles increase plasma concentrations due to reduced metabolism .
Basic Question: What statistical methods are optimal for analyzing this compound's dose-response relationships?
Methodological Answer:
- Non-linear regression for dose-INR relationships.
- ANOVA to compare inter-group variability (e.g., age-stratified cohorts).
- Passing-Bablok regression for method comparison studies (e.g., predicted vs. observed doses) .
Advanced Question: How can researchers resolve contradictions in this compound's pharmacokinetic data across studies?
Methodological Answer:
- Meta-analysis: Pool data from studies with standardized inclusion criteria (e.g., stable INR ≥2.0 for ≥3 months).
- Sensitivity Analysis: Exclude outliers (e.g., patients with liver dysfunction) to assess robustness.
- Covariate Adjustment: Control for confounders like BMI, alcohol use, and concomitant medications .
Basic Question: What ethical considerations are critical for designing this compound trials in vulnerable populations (e.g., elderly patients)?
Methodological Answer:
- Ethical Review: Obtain IRB approval with explicit risk-benefit analysis for bleeding risks.
- Informed Consent: Simplify language for cognitively impaired participants.
- Monitoring: Implement DSMB oversight for adverse events (e.g., hemorrhage) .
Advanced Question: How do this compound dosing algorithms compare to genotype-guided strategies in optimizing therapeutic INR ranges?
Methodological Answer:
- Randomized Controlled Trials (RCTs): Compare clinical algorithms (e.g., age/weight-based) vs. pharmacogenetic models.
- Outcome Metrics: Time in Therapeutic Range (TTR), dose adjustments, and bleeding events.
Example: Genotype-guided dosing improves TTR by 2.5–6.5% but lacks statistical significance in some cohorts .
Basic Question: What in vitro models best replicate this compound's interaction with human liver enzymes?
Methodological Answer:
- Hepatocyte Cultures: Primary human hepatocytes or HepG2 cells.
- Enzyme Kinetics: Measure CYP2C9 activity via LC-MS/MS quantification of metabolite formation (e.g., 7-hydroxy-Phenprocoumon).
- Inhibition Assays: Test drug-drug interactions using fluorescent probes .
Advanced Question: How can machine learning enhance predictive models for this compound dose individualization?
Methodological Answer:
- Data Inputs: Genetic data (VKORC1, CYP2C9), demographics (age, BMI), and clinical variables (INR history).
- Algorithms: Random Forest or Neural Networks to predict maintenance doses.
- Validation: Compare model accuracy (MAE, RMSE) against traditional regression .
Basic Question: What are the limitations of cross-sectional studies in assessing this compound's long-term safety?
Methodological Answer:
- Temporal Bias: Cross-sectional designs cannot establish causality between this compound and rare adverse events (e.g., osteopenia).
- Confounding: Use propensity score matching to balance covariates (e.g., comorbid conditions).
- Follow-up: Transition to longitudinal cohorts with ≥5-year monitoring .
Advanced Question: How do this compound's pharmacodynamic interactions differ from other vitamin K antagonists in polypharmacy scenarios?
Methodological Answer:
Eigenschaften
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
Record name | Phenprocoumon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
Record name | Phenprocoumon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenprocoumon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenprocoumon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENPROCOUMON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
Record name | Phenprocoumon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENPROCOUMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenprocoumon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.